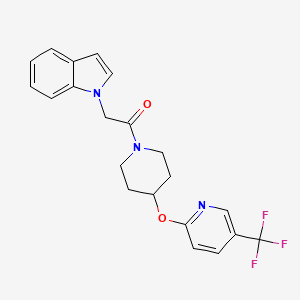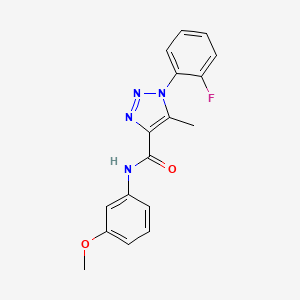![molecular formula C19H17N3O4S2 B2716272 N-(4-(3-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide CAS No. 1020982-91-5](/img/structure/B2716272.png)
N-(4-(3-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several structural components including a benzo[d][1,3]dioxol-5-ylmethyl group, a thiazol-2-yl group, and a thiophene-2-carboxamide group . These groups are common in many bioactive compounds and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by X-ray crystallography . This technique can provide detailed information about the arrangement of atoms within the molecule.Aplicaciones Científicas De Investigación
Metabolism and Pharmacokinetics
- Metabolism in Humans : Studies on compounds similar to the mentioned chemical, such as sertaconazole and Uvinul A Plus®, provide insights into human metabolism, revealing major metabolic pathways and identifying metabolites useful as biomarkers for exposure assessment. For example, human metabolism of Uvinul A Plus® after oral or dermal dosage identified major urinary metabolites, indicating the body's processing routes for these compounds (Stoeckelhuber et al., 2020).
Therapeutic Applications
- Antidepressant and Anticonvulsant Effects : Derivatives of benzo[d]thiazol, which share a partial structural similarity with the query compound, have been synthesized and evaluated for their potential antidepressant and anticonvulsant effects, indicating the therapeutic potential of these chemical structures (Qing‐Hao Jin et al., 2019).
Toxicological Studies
- Exposure Assessment : The investigation into the metabolism and urinary excretion kinetics of specific UV filters like Uvinul A Plus® in humans highlights the importance of understanding the toxicokinetics of chemical compounds for safety and regulatory purposes (Stoeckelhuber et al., 2020).
- Nephrotoxicity Investigations : Research on the potential nephrotoxicity of various antibiotics in combination with gentamicin sheds light on the importance of assessing drug interactions and their impacts on kidney function, relevant for compounds with potential medical applications (Mondorf Aw, 1979).
Mecanismo De Acción
Target of action
Compounds with a 1,3-benzodioxole moiety have been reported to possess a wide range of biological activities, including anti-cancer, anti-infective, anti-diabetic, and anti-oxidant activities .
Mode of action
The preliminary mechanism of the inhibitory effect of similar compounds was investigated via further experiments, such as morphological analysis by dual AO/EB staining and Hoechst 33342 staining, and cell apoptosis and cycle assessment by FACS analysis .
Biochemical pathways
The results illustrated that similar compounds could induce apoptosis and cause both S-phase and G2/M-phase arrests in HeLa cell line .
Result of action
Some tested compounds showed potent growth inhibition properties with IC50 values generally below 5 μM against the three human cancer cells lines .
Direcciones Futuras
Propiedades
IUPAC Name |
N-[4-[3-(1,3-benzodioxol-5-ylmethylamino)-3-oxopropyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S2/c23-17(20-9-12-3-5-14-15(8-12)26-11-25-14)6-4-13-10-28-19(21-13)22-18(24)16-2-1-7-27-16/h1-3,5,7-8,10H,4,6,9,11H2,(H,20,23)(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKEJEEMVGSUIFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CCC3=CSC(=N3)NC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7,8-dimethoxy-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2716190.png)
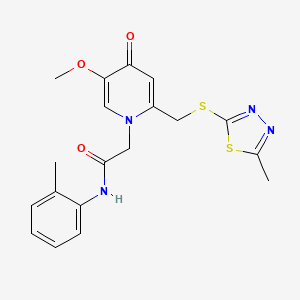
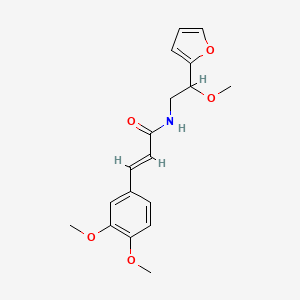
![3-{[(2,6-dichlorobenzyl)oxy]imino}-N-(2,4-difluorophenyl)propanamide](/img/structure/B2716194.png)
![4-methyl-7-((pyridin-3-ylmethyl)thio)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2716195.png)
![[(1R,2R)-2-ethylcyclopropyl]methanamine hydrochloride](/img/structure/B2716196.png)
![N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2716198.png)
![1-((4-chlorobenzyl)thio)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2716199.png)
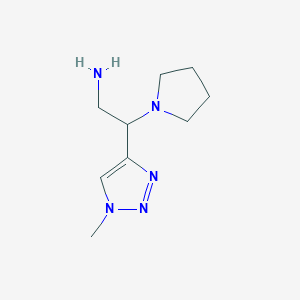
![1-(4-fluorophenyl)-5-oxo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)pyrrolidine-3-carboxamide](/img/structure/B2716203.png)
![(E)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]prop-2-enamide](/img/structure/B2716204.png)
